molecular formula C22H19N5O2S B5861573 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5861573
M. Wt: 417.5 g/mol
InChI Key: NQNRNMJRFDHRQA-ZVHZXABRSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the triazole ring. The electron-donating methoxy and benzyloxy groups could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the amino group could participate in acid-base reactions, the thiol group could undergo oxidation reactions, and the triazole ring could participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and thiol groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Future Directions

The compound could potentially be explored for its biological activity given the presence of the triazole ring. Additionally, modifications could be made to the compound’s structure to enhance its reactivity or change its physical properties .

properties

IUPAC Name

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-28-20-13-17(7-8-19(20)29-15-16-5-3-2-4-6-16)14-24-27-21(25-26-22(27)30)18-9-11-23-12-10-18/h2-14H,15H2,1H3,(H,26,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNRNMJRFDHRQA-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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